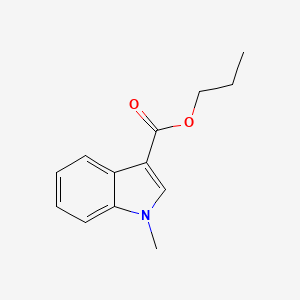
1-Methyl-1H-indole-3-carboxylic acid propyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-Methyl-1H-indole-3-carboxylic acid propyl ester” is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . It plays a crucial role in cell biology and has been used in the synthesis of various biologically active compounds .
Synthesis Analysis
The synthesis of indole derivatives, including “this compound”, often involves the Fischer indole synthesis . For example, one study reported the design, synthesis, and herbicidal activity evaluation of a series of novel indole-3-carboxylic acid derivatives .Molecular Structure Analysis
The molecular formula of “this compound” is C10H9NO2 . Its average mass is 175.184 Da and its monoisotopic mass is 175.063324 Da .Chemical Reactions Analysis
Indole derivatives, including “this compound”, are essential and efficient chemical precursors for generating biologically active structures . They are often used as reactants for the preparation of various compounds with biological activities .Physical And Chemical Properties Analysis
“this compound” is an off-white solid . It has a melting point of 197-200 °C (dec.) (lit.) and a predicted boiling point of 389.0±15.0 °C . Its predicted density is 1.24±0.1 g/cm3 .科学研究应用
1-Methyl-1H-indole-3-carboxylic acid propyl ester has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. In medicine, this compound has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. In biochemistry, this compound has been studied for its ability to modulate the activity of various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In pharmacology, this compound has been studied for its potential use as a drug delivery system, as well as for its ability to modulate the absorption and distribution of drugs in the body.
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . This interaction often results in changes at the molecular level that can lead to various biological effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways can vary widely, depending on the specific biological activity being influenced.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the effects at the molecular and cellular level are likely to be diverse.
实验室实验的优点和局限性
1-Methyl-1H-indole-3-carboxylic acid propyl ester has a number of advantages and limitations for lab experiments. One advantage of this compound is that it can be synthesized through a number of methods, including chemical synthesis, bioconversion, and enzyme-catalyzed synthesis. Additionally, this compound has been found to possess a variety of biochemical and physiological effects, which makes it useful for a variety of research applications. However, one limitation of this compound is that its exact mechanism of action is not yet fully understood, which makes it difficult to predict its effects in vivo.
未来方向
Given the potential of 1-Methyl-1H-indole-3-carboxylic acid propyl ester for medicinal and pharmacological applications, there are a number of potential future directions for research. One potential direction is to further investigate the biochemical and physiological effects of this compound, in order to better understand its mechanism of action. Additionally, further research could be conducted to investigate the potential of this compound as a drug delivery system, as well as its potential use in the treatment of various diseases. Finally, further research could be conducted to investigate the potential of this compound as a therapeutic agent, in order to determine its efficacy in the treatment of various diseases.
合成方法
1-Methyl-1H-indole-3-carboxylic acid propyl ester can be synthesized through a number of methods, including chemical synthesis, bioconversion, and enzyme-catalyzed synthesis. Chemical synthesis is the most commonly used method for synthesizing this compound, and involves the reaction of indole-3-carboxylic acid with an alkyl halide, such as propyl bromide, in the presence of a catalyst. The reaction is typically carried out in an organic solvent, such as dichloromethane, and yields a mixture of this compound and other byproducts. Bioconversion is another method for synthesizing this compound, and involves the use of microorganisms, such as bacteria and yeast, to convert indole-3-carboxylic acid into this compound. Finally, enzyme-catalyzed synthesis is a relatively new method for synthesizing this compound, and involves the use of enzymes to catalyze the reaction of indole-3-carboxylic acid with an alkyl halide.
安全和危害
“1-Methyl-1H-indole-3-carboxylic acid propyl ester” is classified as an irritant . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302+P352) .
生化分析
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
属性
IUPAC Name |
propyl 1-methylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-8-16-13(15)11-9-14(2)12-7-5-4-6-10(11)12/h4-7,9H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTBAJFKTDYQDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CN(C2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

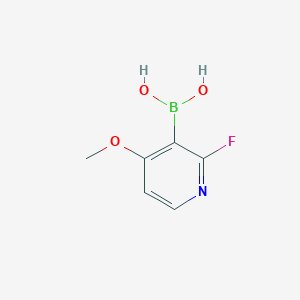

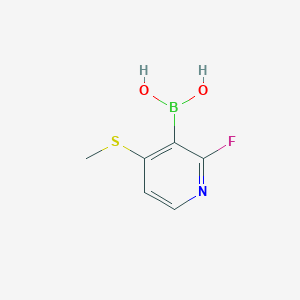

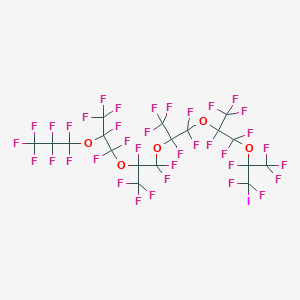
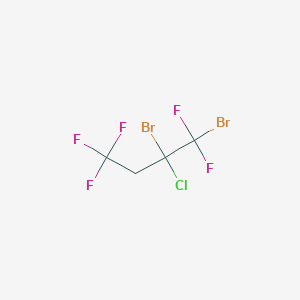
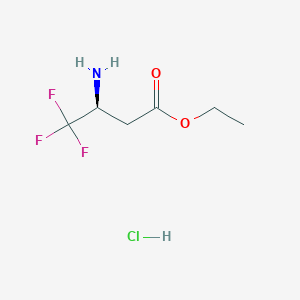


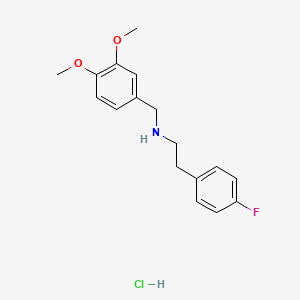



![5-Methyl-6-oxo-6,7-dihydro-5H-1-oxa-5-aza-s-indacene-7-carboxylic acid (4H-[1,2,4]triazol-3-yl)-amide](/img/structure/B6343322.png)